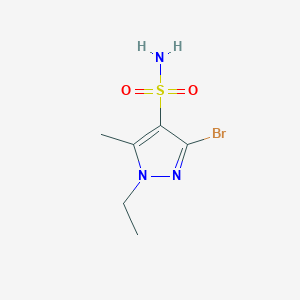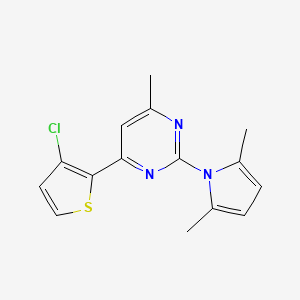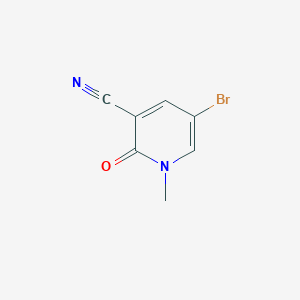
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a fascinating compound with intricate structural characteristics It belongs to the family of sulfonamide derivatives, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps. The key starting material, 2-phenylethanesulfonamide, is first prepared through sulfonation of aniline derivatives with ethanesulfonyl chloride. Subsequently, the isoquinoline ring is introduced via cyclization with appropriate reagents such as aldehydes. The final step involves propylation of the resulting intermediate with propylsulfonyl chloride under basic conditions.
Industrial Production Methods: : Industrial production methods rely on optimizing the synthetic route to ensure high yields and purity. Techniques like continuous flow chemistry and process intensification can be employed to streamline the synthesis, reduce waste, and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a range of chemical reactions, including:
Oxidation: Converts it into various oxidative derivatives.
Reduction: Reduces the sulfonamide moiety to amines.
Substitution: Functionalizes the phenyl ring through electrophilic substitution.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often utilize catalysts like palladium and acids/bases for activation.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups that can exhibit different biological activities.
Scientific Research Applications
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing novel compounds with potential pharmaceutical uses.
Biology: : Studies have explored its role in modulating biological pathways, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: : Employed in materials science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes and receptors, altering their activity.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
When compared to similar compounds, 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide stands out due to its unique structural features and activities. Similar Compounds :
2-phenyl-N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Lacks the propyl group, altering its bioactivity.
2-phenyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Absence of sulfonamide group affects its chemical properties.
Hope you find this useful! Anything else I can help with?
Properties
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMTZZHCUIAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)




![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)


![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)

